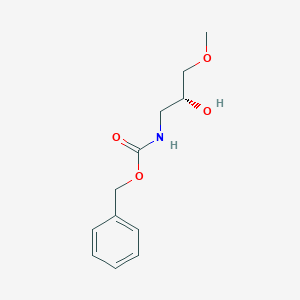![molecular formula C10H18O3 B15306585 Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with a hydroxyl group and a propanoate ester group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate typically involves the esterification of 3-hydroxycyclohexanepropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxocyclohexanepropanoic acid or 3-carboxycyclohexanepropanoic acid.
Reduction: Formation of 3-hydroxycyclohexylpropanol.
Substitution: Formation of 3-chlorocyclohexylpropanoate or 3-bromocyclohexylpropanoate.
Wissenschaftliche Forschungsanwendungen
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Wirkmechanismus
The mechanism of action of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxycyclohexylpropanoate: Similar structure but lacks the racemic mixture.
Ethyl 3-hydroxycyclohexylpropanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Cyclohexanepropanoic acid: The parent acid without esterification.
Uniqueness
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is unique due to its racemic mixture, which provides a combination of stereoisomers. This racemic nature can lead to different biological activities and interactions compared to its non-racemic counterparts .
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl 3-[(1S,3S)-3-hydroxycyclohexyl]propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
ALNISZMNKBCWPQ-IUCAKERBSA-N |
Isomerische SMILES |
COC(=O)CC[C@@H]1CCC[C@@H](C1)O |
Kanonische SMILES |
COC(=O)CCC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


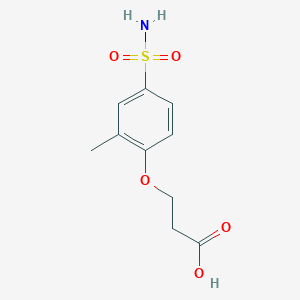
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
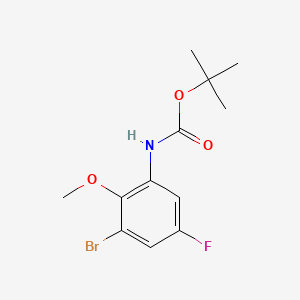
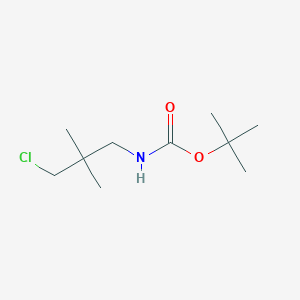
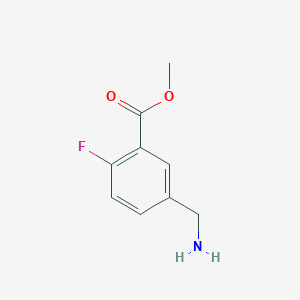
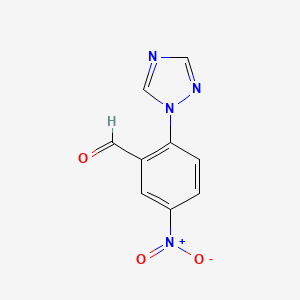
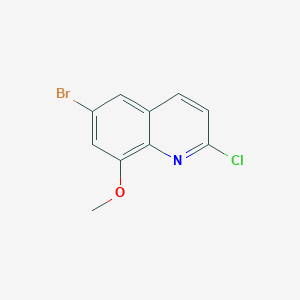
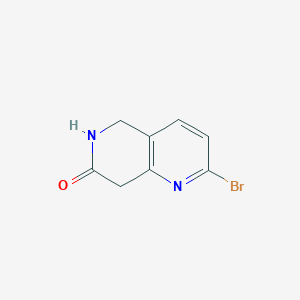
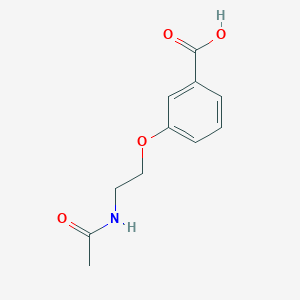

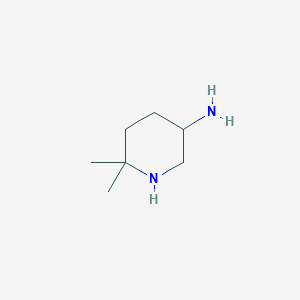
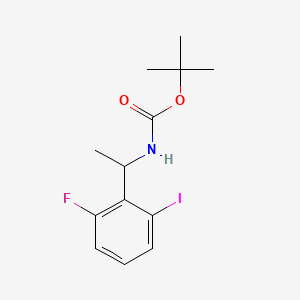
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
